Ferric acetate

Catalog No.
S575017
CAS No.
1834-30-6
M.F
C6H9FeO6
M. Wt
232.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric acetate

CAS Number

1834-30-6

Product Name

Ferric acetate

IUPAC Name

iron(3+);triacetate

Molecular Formula

C6H9FeO6

Molecular Weight

232.98 g/mol

InChI

InChI=1S/3C2H4O2.Fe/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3

InChI Key

PVFSDGKDKFSOTB-UHFFFAOYSA-K

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Fe+3]

Synonyms

ferric acetate

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Fe+3]

The exact mass of the compound Iron(3+) acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis of Iron Oxide Nanomaterials:

Iron(III) acetate serves as a precursor for the synthesis of iron oxide nanoparticles. By manipulating reaction conditions like temperature, solvent, and concentration, researchers can control the size, morphology, and crystal phase of the nanoparticles. These nanoparticles have potential applications in catalysis, magnetic recording media, and biomedicine [].

Catalyst Development:

Iron(III) acetate complexes exhibit catalytic activity for various reactions. For example, research has explored their potential for the formation of cyclic carbonates, which are important industrial chemicals used in the production of polymers. Additionally, iron(III) acetate complexes have shown promise as catalysts for the polymerization of lactide, a biodegradable plastic [].

Studies on Iron-Acetate Complexes:

The fundamental properties of iron(III) acetate complexes themselves are of scientific interest. Researchers investigate their structure, stability, and reactivity in various media. Understanding these aspects helps to elucidate the mechanisms behind their applications in catalysis and material synthesis [].

Ferric acetate, also known as basic iron acetate, is a coordination compound with the formula [Fe3O(OAc)6(H2O)3]+[Fe_3O(OAc)_6(H_2O)_3]^+ (where OAc represents the acetate ion, CH3CO2CH_3CO_2^-). This compound is characterized by its red-brown color and is often used in various applications due to its unique properties. The structure of ferric acetate features a trinuclear cation where each iron center is octahedrally coordinated by oxygen ligands, including a bridging oxide that contributes to its stability and reactivity .

, primarily involving ligand substitution and redox processes. The terminal aqua ligands in the ferric acetate complex can be replaced with other ligands such as pyridine or dimethylformamide. This substitution can lead to the formation of various derivatives, including mixed-valence species like [Fe2CoO(OAc)6(H2O)3][Fe_2CoO(OAc)_6(H_2O)_3] which contains both ferrous and ferric centers . Additionally, ferric acetate can react with other anions to form different salts, demonstrating its versatility in coordination chemistry.

Ferric acetate exhibits biological activity that is significant in various fields. It has been studied for its potential role in catalysis and as a precursor for iron-based catalysts in organic synthesis. Its ability to facilitate reactions involving carbon dioxide and epoxides highlights its importance in green chemistry applications, particularly in polymerization processes . Moreover, ferric compounds are known to play roles in biological systems, potentially influencing iron metabolism and related enzymatic functions.

Ferric acetate can be synthesized using several methods:

  • Acid-Base Reaction: A common method involves reacting iron(III) salts with acetic acid. For example, treating iron(III) chloride with sodium acetate can yield ferric acetate along with sodium chloride.
  • Direct Reaction: Metallic iron can be reacted directly with acetic acid in the presence of an oxidizing agent to produce ferric acetate .
  • Thermal Decomposition: Heating a mixture of iron filings and acetic acid can also lead to the formation of ferric acetate .

These methods allow for the production of ferric acetate in various purities and forms depending on the specific requirements of the application.

Ferric acetate has a wide range of applications:

  • Dyeing and Mordanting: It is commonly used as a mordant in textile dyeing processes, enhancing color fixation on fabrics.
  • Wood Treatment: The compound is applied to wood to create an aged appearance, often used in furniture finishing.
  • Catalysis: Ferric acetate complexes are explored as catalysts in organic reactions, including polymerization and carbon dioxide coupling reactions .
  • Pharmaceuticals: Its role as an iron source makes it valuable in formulations aimed at treating iron deficiency.

Studies on ferric acetate interactions have revealed its potential as a catalyst for various chemical transformations. For instance, research has shown that ferric acetate can effectively catalyze the coupling of carbon dioxide with epoxides under mild conditions, yielding cyclic carbonates with high selectivity . Furthermore, its interactions with different ligands have been explored to optimize catalytic activity and selectivity in polymerization reactions.

Ferric acetate shares similarities with several other metal acetates but possesses unique structural and chemical properties. Below is a comparison with similar compounds:

CompoundFormulaKey Features
Iron(II) AcetateFe(CH3CO2)2Fe(CH_3CO_2)_2Lower oxidation state; more soluble in water.
Cobalt(II) AcetateCo(CH3CO2)2Co(CH_3CO_2)_2Similar coordination chemistry; used as catalyst.
Chromium(III) AcetateCr(CH3CO2)3Cr(CH_3CO_2)_3Known for its oxidative properties; used in dyes.
Manganese(III) AcetateMn(CH3CO2)3Mn(CH_3CO_2)_3Exhibits different catalytic properties than ferric.
Rhodium(III) AcetateRh(CH3CO2)3Rh(CH_3CO_2)_3Used mainly in catalysis; higher cost than ferric.

Ferric acetate's unique trinuclear structure and its ability to participate in diverse

UNII

CZZ8832SI5

Other CAS

2140-52-5
1834-30-6

Wikipedia

Iron(III) acetate

General Manufacturing Information

Acetic acid, iron(3+) salt (3:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 02-18-2024

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